![molecular formula C12H15N3OS B2389089 N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide CAS No. 851987-37-6](/img/structure/B2389089.png)
N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide
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Overview
Description
“N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide”, also known as DMTPH, is a chemical compound that has gained significant attention in the scientific community. It is a derivative of the thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving “N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide” can be analyzed based on their physicochemical properties and spectroanalytical data . The chemical shifts are given in relative ppm and were referenced to tetramethylsilane (TMS) as an internal standard .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide” can be analyzed based on its molecular formula and molecular weight. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
- Research Findings : Researchers synthesized N-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that incorporate thiazole and sulfonamide groups. These compounds demonstrated potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Notably, the isopropyl-substituted derivative exhibited low minimum inhibitory concentration (MIC) against Staphylococcus aureus and Achromobacter xylosoxidans .
- Research Findings : N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized and evaluated. These derivatives showed cytotoxicity against human tumor cell lines .
Antibacterial Activity
Antitumor Properties
Mechanism of Action
Target of Action
The compound N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide is a derivative of thiazole, a heterocyclic organic compound . Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to exhibit antibacterial activity by interacting with cell-penetrating peptides .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For instance, thiazole derivatives can act as antioxidants, suggesting that they may interact with pathways involved in oxidative stress. They can also exhibit anti-inflammatory activity, indicating that they may affect inflammation-related pathways .
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting that they can induce various molecular and cellular changes .
Safety and Hazards
properties
IUPAC Name |
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-4-10(16)14-15-12-13-11-8(3)5-7(2)6-9(11)17-12/h5-6H,4H2,1-3H3,(H,13,15)(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFPYDOQPYAYNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC1=NC2=C(C=C(C=C2S1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide |
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